molecular formula C13H20INO3S B12528588 3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid CAS No. 819864-64-7

3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid

Cat. No.: B12528588
CAS No.: 819864-64-7
M. Wt: 397.27 g/mol
InChI Key: WWUPNPNCIZYJLK-UHFFFAOYSA-N
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Description

3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound characterized by the presence of an iodophenyl group, a methylpropan-2-yl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid typically involves multiple steps, starting with the iodination of a phenyl ring. This is followed by the introduction of the methylpropan-2-yl group through a Friedel-Crafts alkylation reaction. The final step involves the sulfonation of the resulting compound to introduce the sulfonic acid group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets, while the sulfonic acid group can form ionic interactions with positively charged residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylsulfonic acid: Lacks the methylpropan-2-yl group, making it less hydrophobic.

    3-{[1-(4-Bromophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and binding properties.

Uniqueness

3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is unique due to the presence of the iodophenyl group, which enhances its binding affinity and specificity for certain molecular targets. The combination of the sulfonic acid and methylpropan-2-yl groups further contributes to its distinct chemical and biological properties.

Properties

CAS No.

819864-64-7

Molecular Formula

C13H20INO3S

Molecular Weight

397.27 g/mol

IUPAC Name

3-[[1-(4-iodophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H20INO3S/c1-13(2,15-8-3-9-19(16,17)18)10-11-4-6-12(14)7-5-11/h4-7,15H,3,8-10H2,1-2H3,(H,16,17,18)

InChI Key

WWUPNPNCIZYJLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)I)NCCCS(=O)(=O)O

Origin of Product

United States

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